Calcium diglutamate

Description

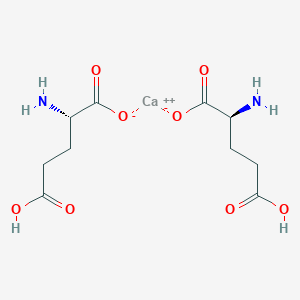

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5996-22-5 |

|---|---|

Molecular Formula |

C10H20CaN2O10 |

Molecular Weight |

368.35 g/mol |

IUPAC Name |

calcium;(2S)-2-amino-5-hydroxy-5-oxopentanoate;dihydrate |

InChI |

InChI=1S/2C5H9NO4.Ca.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2/t2*3-;;;/m00.../s1 |

InChI Key |

UQXSVZNYTOVOBX-MINUCSRNSA-L |

SMILES |

C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.[Ca+2] |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)[O-])N.C(CC(=O)O)[C@@H](C(=O)[O-])N.O.O.[Ca+2] |

Canonical SMILES |

C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.O.O.[Ca+2] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Calcium diglutamate; Calcium di-L-glutamate; Glutamic acid, calcium salt (2:1), L-; |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Calcium Diglutamate from Glutamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium diglutamate from glutamic acid. It details various synthetic methodologies, presents quantitative data in a comparative format, and outlines experimental protocols for key procedures. The document also includes visualizations of experimental workflows to facilitate understanding.

Introduction

This compound, a salt of glutamic acid, is utilized as a flavor enhancer and a source of calcium.[1] Its synthesis is a crucial process for its application in the food and pharmaceutical industries. This guide explores the primary methods for its preparation, focusing on the reaction of glutamic acid with different calcium sources. The L-isomer of glutamate (B1630785) is specifically used for its characteristic umami flavor.[1]

Synthetic Methodologies

The synthesis of this compound primarily involves the reaction of L-glutamic acid with a suitable calcium salt. The most common methods employ calcium hydroxide (B78521), calcium carbonate, or calcium chloride as the calcium source.

Reaction with Calcium Hydroxide

This method involves the direct neutralization of glutamic acid with calcium hydroxide, typically in an aqueous solution. The reaction proceeds as follows:

2 C₅H₉NO₄ + Ca(OH)₂ → Ca(C₅H₈NO₄)₂ + 2 H₂O

This process is favored for its straightforwardness and the formation of water as the only byproduct, simplifying purification.

Reaction with Calcium Carbonate

In this method, glutamic acid reacts with calcium carbonate. The reaction is:

2 C₅H₉NO₄ + CaCO₃ → Ca(C₅H₈NO₄)₂ + H₂O + CO₂

A key feature of this reaction is the evolution of carbon dioxide gas, which indicates the progress of the reaction.[1]

Reaction with Calcium Chloride

This approach utilizes a substance already containing glutamate, such as monosodium glutamate, which then reacts with calcium chloride.[2] The reaction is a double displacement reaction:

2 Na(C₅H₈NO₄) + CaCl₂ → Ca(C₅H₈NO₄)₂ + 2 NaCl

This method is advantageous when using glutamate-containing byproducts from other processes.

Data Presentation: Comparative Synthesis Parameters

The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of this compound.

| Parameter | Method 1: Calcium Hydroxide | Method 2: Calcium Carbonate | Method 3: Calcium Chloride from Monosodium Glutamate |

| Reactants | L-Glutamic Acid, Calcium Hydroxide | L-Glutamic Acid, Calcium Carbonate | Monosodium Glutamate, Calcium Chloride |

| Molar Ratio (Glutamic Acid:Calcium Source) | 2:1 (or mass ratio of 1:0.477)[3] | 2:1.0 - 1.2[4] | 1:0.48 - 0.52 (Substance with glutamate:CaCl₂)[2] |

| Solvent | Aqueous Solution[3] | Deionized Water[4] | Water[2] |

| Reaction Temperature | 85-90°C[3] | 70-80°C[4] | 40-58°C[2] |

| Reaction Time | 32-35 minutes[3] | 1.0-1.5 hours[4] | 0.5-2.5 hours[2] |

| pH | 5.5-6.5[3] | 6.5-7.0[4] | Not specified |

| Yield | 98%[3] | Not specified | 93.1%[2] |

| Purity | 99%[3] | Food Grade[4] | 97.8%[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of this compound using Calcium Hydroxide

Objective: To synthesize this compound via the reaction of L-glutamic acid and calcium hydroxide.

Materials:

-

L-Glutamic Acid

-

Calcium Hydroxide

-

Deionized Water

-

Reaction vessel with stirring and temperature control

-

pH meter

Procedure:

-

Prepare an aqueous solution of L-glutamic acid. The mass ratio of L-glutamic acid to water can be in the range of 1:2 to 1:3.[4]

-

Heat the solution to the desired reaction temperature (e.g., 89°C) with continuous stirring.[3]

-

Slowly add calcium hydroxide to the glutamic acid solution. The mass ratio of L-glutamic acid to calcium hydroxide should be approximately 1:0.477.[3]

-

Monitor the pH of the reaction mixture and maintain it at approximately 6.0.[3]

-

Continue the reaction for a specified time (e.g., 32 minutes) after the addition of calcium hydroxide is complete.[3]

-

After the reaction, filter the solution to remove any unreacted solids.

-

The resulting solution is then concentrated under reduced pressure to obtain a syrup.[1]

-

Allow the syrup to crystallize gradually.

-

Separate the crystals by filtration and dry them under appropriate conditions (e.g., 60-80°C).[4]

Synthesis of this compound using Calcium Carbonate

Objective: To synthesize this compound by reacting L-glutamic acid with calcium carbonate.

Materials:

-

L-Glutamic Acid

-

Calcium Carbonate (food grade)[4]

-

Deionized Water

-

Reaction vessel with stirring and temperature control

-

pH meter

Procedure:

-

Add a measured amount of L-glutamic acid to deionized water in a reaction vessel. A typical weight ratio of glutamic acid to water is between 1:2 and 1:3.[4]

-

Heat the mixture to 60-80°C while stirring.[4]

-

Gradually add calcium carbonate to the heated solution. The molar ratio of glutamic acid to calcium carbonate should be approximately 2:1.[4]

-

Control the addition of calcium carbonate by monitoring the pH of the reaction, aiming for a final pH of 6.5-7.0.[4]

-

Observe the evolution of CO₂ gas as an indicator of the reaction's progress.

-

Once the reaction is complete (i.e., gas evolution ceases and the pH is stable), proceed with purification steps which include removal of iron and heavy metals, decolorization, and crystallization.[4]

-

Concentrate the filtered solution and allow it to crystallize.

-

Separate the crystals and dry them at a temperature of 60-80°C.[4]

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of this compound.

Caption: Workflow for this compound Synthesis using Calcium Hydroxide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN111116390A - Preparation method of calcium glutamate - Google Patents [patents.google.com]

- 3. CN102924310A - Calcium glutamate, and preparation method and application thereof - Google Patents [patents.google.com]

- 4. CN101434555B - Method for synthesizing calcium glutamate - Google Patents [patents.google.com]

The Core Science of Calcium Diglutamate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium diglutamate, a compound of interest for its dual role as a source of both calcium and the principal excitatory neurotransmitter, L-glutamate. This document details its chemical and physical properties, synthesis, and the fundamental signaling pathways and experimental methodologies relevant to its dissociated ions in a research and drug development context.

Compound Profile: this compound

This compound, also known as calcium di-L-glutamate, is the calcium salt of glutamic acid. In aqueous solutions, it dissociates to provide calcium ions (Ca²⁺) and L-glutamate ions. This property makes it a valuable tool for studies where the combined or separate effects of these two critical biological signaling molecules are under investigation.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. Notably, different CAS numbers are assigned to the anhydrous and various hydrated forms of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆CaN₂O₈ | PubChem |

| Molecular Weight | 332.32 g/mol (anhydrous) | PubChem |

| CAS Number | 5996-22-5 (anhydrous) | Wikipedia[1] |

| 69704-19-4 (tetrahydrate) | Wikipedia[1] | |

| Appearance | White, practically odorless crystalline powder | PubChem[2] |

| Solubility | Freely soluble in water; practically insoluble in ethanol (B145695) or ether | PubChem[2] |

| Optical Rotation | [α]D/20 between +27.4° and +29.2° (10% solution in 2N HCl) | PubChem[2] |

Table 1: Key Chemical and Physical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through the neutralization of L-glutamic acid with a suitable calcium source. A common laboratory-scale and industrial method involves the reaction of L-glutamic acid with calcium carbonate or calcium hydroxide (B78521).

Experimental Protocol: Synthesis via Neutralization Reaction

This protocol is based on established chemical principles for the synthesis of calcium salts of amino acids.

Materials:

-

L-Glutamic Acid

-

Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

-

Formic Acid

-

Glacial Acetic Acid

-

0.1 N Perchloric Acid

Procedure:

-

Reaction: L-glutamic acid is dissolved in deionized water, typically with heating to aid dissolution. A stoichiometric amount of calcium carbonate or calcium hydroxide is then slowly added to the glutamic acid solution. The molar ratio of L-glutamic acid to the calcium source is critical and is generally 2:1. The reaction proceeds with stirring until the evolution of carbon dioxide ceases (if using calcium carbonate) and the solution becomes clear. The pH of the final solution should be in the range of 6.5-7.0.

-

Purification: The resulting solution may be treated to remove impurities such as iron and other heavy metals. This can be achieved by the addition of a soluble sulfide, followed by filtration. Decolorization can be performed using activated carbon.

-

Crystallization: The purified solution is concentrated under reduced pressure to form a syrup. Gradual cooling and standing will induce crystallization.

-

Isolation and Drying: The precipitated crystals are separated from the mother liquor by filtration, washed with a small amount of cold deionized water, and then dried to a constant weight.

Assay of Final Product: The purity of the synthesized this compound can be determined by titrating a known weight of the product dissolved in formic acid and glacial acetic acid with a standardized solution of 0.1 N perchloric acid. The endpoint is determined potentiometrically. Each mL of 0.1 N perchloric acid is equivalent to 8.308 mg of C₁₀H₁₆CaN₂O₈.[3]

Core Signaling Pathways of Glutamate (B1630785) and Calcium

In biological systems, the effects of this compound are mediated by the independent actions and interactions of calcium and glutamate ions. The following sections and diagrams illustrate the key signaling pathways initiated by these ions, particularly in the context of the central nervous system.

Glutamate-Mediated Calcium Signaling

Glutamate, upon release into the synaptic cleft, binds to both ionotropic and metabotropic receptors on postsynaptic neurons and surrounding glial cells, such as astrocytes. This binding initiates a cascade of events leading to an increase in intracellular calcium concentration ([Ca²⁺]i), a critical event in cellular signaling.

Caption: Glutamate-induced metabotropic signaling pathway.

Ionotropic Glutamate Receptor Signaling

Ionotropic glutamate receptors (iGluRs), such as NMDA and AMPA receptors, are ligand-gated ion channels. Their activation by glutamate leads to a direct influx of cations, including Ca²⁺, which rapidly depolarizes the cell and triggers downstream signaling events.

Caption: Ionotropic glutamate receptor-mediated signaling.

Key Experimental Protocols

The following protocols are foundational for investigating the biological effects of calcium and glutamate, the active components of this compound.

Calcium Imaging in Astrocytes Following Glutamate Stimulation

This experimental workflow allows for the visualization and quantification of changes in intracellular calcium in astrocytes in response to glutamate.

Experimental Workflow:

References

Solubility of calcium diglutamate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium diglutamate in water and organic solvents. The information is compiled from various scientific sources to assist in research, development, and formulation activities.

Overview of this compound

This compound, the calcium salt of glutamic acid, is a food additive and a source of calcium. Its physical and chemical properties, particularly its solubility, are crucial for its application in various fields, including the food and pharmaceutical industries. Understanding its behavior in different solvent systems is essential for formulation development, bioavailability studies, and manufacturing processes.

Solubility Profile

The solubility of a substance is a fundamental property that dictates its behavior in solution. The following sections detail the solubility of this compound in aqueous and organic media.

Aqueous Solubility

There are conflicting reports in the available literature regarding the precise aqueous solubility of this compound. Several sources describe it as being "freely soluble" in water[1][2][3][4][5]. This qualitative assessment suggests a high degree of solubility. One source provides a quantitative estimate of its solubility in water at 25°C as 1,000,000 mg/L, which is equivalent to 100 g/100 mL[6].

Solubility in Organic Solvents

There is a consensus in the literature that this compound is "practically insoluble in ethanol (B145695) or ether"[1][2]. This low solubility in non-polar organic solvents is expected for a salt.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound. Due to the limited availability of experimental data, this table is not as comprehensive as would be ideal.

| Solvent | Temperature (°C) | Solubility | Unit | Reference |

| Water | 25 | 1,000,000 | mg/L | [6] |

| Ethanol | Not Specified | Practically Insoluble | - | [1][2] |

| Ether | Not Specified | Practically Insoluble | - | [1][2] |

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general experimental procedure can be outlined based on established methods for similar compounds, such as amino acid salts. The following protocol describes a typical equilibrium solubility test.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Solvent (e.g., deionized water, ethanol)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or an atomic absorption spectrometer for calcium analysis)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the container in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge the samples at a controlled temperature.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter to remove any remaining suspended particles. Accurately dilute the clear filtrate with the solvent to a concentration that falls within the calibrated range of the analytical method.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method. For instance, the concentration of the glutamate (B1630785) anion can be determined by High-Performance Liquid Chromatography (HPLC), while the concentration of calcium ions can be determined by Atomic Absorption Spectroscopy (AAS) or a complexometric titration with EDTA[10].

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the equilibrium solubility of a compound.

Logical Relationship in Solubility Studies

The following diagram illustrates the relationship between key factors influencing and determined by solubility studies.

Caption: Factors influencing and applications of solubility data.

References

- 1. This compound | C10H16CaN2O8 | CID 56841881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Re‐evaluation of glutamic acid (E 620), sodium glutamate (E 621), potassium glutamate (E 622), calcium glutamate (E 623), ammonium glutamate (E 624) and magnesium glutamate (E 625) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Glutamate for Research|RUO [benchchem.com]

- 4. legislation.act.gov.au [legislation.act.gov.au]

- 5. Australia New Zealand - 2000-gs9376 | New Zealand Gazette [gazette.govt.nz]

- 6. This compound [thegoodscentscompany.com]

- 7. Thermodynamics of dissolution of calcium hydroxycarboxylates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ruipugroup.com [ruipugroup.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. academic.oup.com [academic.oup.com]

The Neuroexcitatory Properties of Glutamate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate (B1630785), the most abundant excitatory neurotransmitter in the vertebrate nervous system, plays a critical role in mediating a vast array of physiological processes, including synaptic transmission, plasticity, learning, and memory.[1][2][3][4] Its effects are mediated through a diverse family of glutamate receptors, which are broadly classified into ionotropic and metabotropic subtypes.[1][4][5] While essential for normal brain function, excessive activation of these receptors by glutamate salts can lead to a pathological process known as excitotoxicity, a key mechanism implicated in the neuronal damage observed in various neurodegenerative diseases and acute brain injuries.[2][6][7] This technical guide provides an in-depth exploration of the neuroexcitatory properties of glutamate salts, focusing on the molecular mechanisms of glutamate receptors, their downstream signaling pathways, and the experimental methodologies used to investigate these phenomena.

Glutamate Receptors: The Mediators of Excitatory Signaling

Glutamate receptors are primarily located on the postsynaptic membrane of neurons and are activated by the binding of glutamate.[1] They are categorized into two main superfamilies: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors.[1][5][8]

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are responsible for fast excitatory synaptic transmission.[9][10] They are tetrameric protein complexes that form a central ion channel pore.[11][12] Upon glutamate binding, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).[2][13] There are three main subtypes of iGluRs, named after their selective agonists: AMPA, NMDA, and Kainate receptors.[10][11][13]

-

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: AMPA receptors mediate the majority of fast excitatory neurotransmission in the brain.[9] Their activation leads to a rapid influx of Na+ ions, causing a strong and fast depolarization. The subunit composition of AMPA receptors, particularly the presence of the GluA2 subunit, determines their calcium permeability.[11]

-

N-methyl-D-aspartate (NMDA) Receptors: NMDA receptors are unique in that their activation requires both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, to bind.[8][11] Furthermore, at resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg2+).[8][11] This block is only relieved when the membrane is sufficiently depolarized, typically by the activation of nearby AMPA receptors.[2] This property allows NMDA receptors to act as coincidence detectors, requiring both presynaptic glutamate release and postsynaptic depolarization for their activation.[14] A key feature of NMDA receptors is their high permeability to Ca2+, which allows them to play a crucial role in synaptic plasticity and, under pathological conditions, excitotoxicity.[7][14]

-

Kainate Receptors: Kainate receptors have a more complex role in synaptic transmission, acting both postsynaptically to contribute to the EPSP and presynaptically to modulate neurotransmitter release.[8] Similar to AMPA receptors, they are primarily permeable to Na+ and K+.[13]

Table 1: Key Properties of Ionotropic Glutamate Receptor Subtypes

| Receptor Subtype | Selective Agonist | Primary Ion Permeability | Key Functional Characteristics |

| AMPA | AMPA | Na+, K+ (Ca2+ in GluA2-lacking receptors) | Mediate fast excitatory transmission.[9] |

| NMDA | NMDA | Na+, K+, Ca2+ | Require co-agonist (glycine/D-serine) and depolarization to relieve Mg2+ block; high Ca2+ permeability.[8][11] |

| Kainate | Kainic Acid | Na+, K+ | Modulate both presynaptic and postsynaptic activity.[8] |

Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[8][15] Their effects are generally slower in onset and longer in duration compared to those of iGluRs.[13] There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[5][16]

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins.[15] Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][15] This cascade results in the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC).[15]

-

Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are predominantly located presynaptically and act as autoreceptors to inhibit neurotransmitter release.[5] They are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5][17]

Table 2: Classification and Signaling of Metabotropic Glutamate Receptors

| Group | Receptor Subtypes | Primary Location | G-Protein Coupling | Primary Signaling Pathway |

| I | mGluR1, mGluR5 | Postsynaptic | Gq/G11 | Activation of Phospholipase C (PLC) -> IP3 and DAG production -> Intracellular Ca2+ release and PKC activation.[5][15] |

| II | mGluR2, mGluR3 | Presynaptic | Gi/o | Inhibition of Adenylyl Cyclase -> Decreased cAMP.[5][17] |

| III | mGluR4, mGluR6, mGluR7, mGluR8 | Presynaptic | Gi/o | Inhibition of Adenylyl Cyclase -> Decreased cAMP.[5][17] |

Signaling Pathways in Glutamate-Mediated Neuroexcitation

The binding of glutamate to its receptors initiates a cascade of intracellular events that ultimately determine the cellular response. The following diagrams illustrate the core signaling pathways for ionotropic and metabotropic glutamate receptors.

Caption: Ionotropic Glutamate Receptor Signaling Pathway.

Caption: Metabotropic Glutamate Receptor Signaling Pathways.

Excitotoxicity: The Dark Side of Glutamate Signaling

While glutamate is essential for neuronal function, its overactivation can trigger a cascade of events leading to neuronal cell death, a process termed excitotoxicity.[6][7] This is a common pathological mechanism in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[3][6][18]

The primary driver of excitotoxicity is an excessive influx of Ca2+ into the postsynaptic neuron, predominantly through NMDA receptors.[7] This calcium overload activates a number of downstream enzymes that can damage cellular components:[7]

-

Proteases (e.g., calpains): Degrade cytoskeletal proteins, leading to structural damage.[7]

-

Phospholipases: Damage cell membranes through lipid peroxidation.[7]

-

Endonucleases: Fragment DNA, contributing to apoptotic cell death.[7]

-

Nitric Oxide Synthase (NOS): Production of nitric oxide (NO) can lead to the formation of reactive nitrogen species and oxidative stress.

Furthermore, the massive influx of ions and water can lead to osmotic swelling and eventual cell lysis.[6]

Caption: Key Events in Glutamate-Induced Excitotoxicity.

Experimental Protocols for Studying Neuroexcitatory Properties

A variety of in vitro and in vivo techniques are employed to investigate the neuroexcitatory and excitotoxic effects of glutamate.

In Vitro Models of Glutamate-Induced Excitotoxicity

Primary neuronal cultures, organotypic slice cultures, and immortalized neuronal cell lines are commonly used to model excitotoxicity in a controlled environment.[18][19]

General Protocol for Inducing Excitotoxicity in Primary Neuronal Cultures:

-

Cell Culture: Plate primary neurons (e.g., cortical or hippocampal neurons from embryonic rodents) onto coated coverslips or multi-well plates and culture for a specified period (e.g., 10-14 days in vitro) to allow for maturation and synapse formation.

-

Glutamate Exposure: Replace the culture medium with a defined salt solution (e.g., Hanks' Balanced Salt Solution) containing a neurotoxic concentration of glutamate (typically in the micromolar to millimolar range) for a specific duration (e.g., 5 minutes to 24 hours).[20][21]

-

Washout: After the exposure period, thoroughly wash the cultures with glutamate-free medium to remove the excitotoxic insult.

-

Post-Insult Incubation: Return the cultures to their original conditioned medium or a fresh growth medium and incubate for a period (e.g., 24-48 hours) to allow for the development of delayed neuronal death.

-

Assessment of Neuronal Viability: Quantify neuronal death using various assays, such as:

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

-

Fluorescent Viability Dyes: Use of dyes like propidium (B1200493) iodide (stains dead cells) and calcein-AM (stains live cells).

-

Immunocytochemistry: Staining for neuronal markers (e.g., NeuN, MAP2) to assess neuronal loss and morphological changes.

-

Caspase Activation Assays: To measure apoptotic cell death.[21]

-

Electrophysiology: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the ion currents flowing through glutamate receptors with high temporal and spatial resolution.[22][23][24]

Protocol for Recording Glutamate-Evoked Currents:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from a region of interest (e.g., hippocampus, cortex) and maintain them in artificial cerebrospinal fluid (aCSF).

-

Cell Visualization: Identify individual neurons for recording using an upright microscope with differential interference contrast (DIC) optics.

-

Patch Pipette Fabrication and Filling: Pull glass capillaries to create patch pipettes with a resistance of 3-7 MΩ. Fill the pipette with an internal solution containing salts, buffers, and sometimes a fluorescent dye to visualize the patched cell.

-

Gigaohm Seal Formation: Carefully approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the patch of membrane under the pipette tip, establishing electrical and physical access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the membrane potential at a specific holding potential (e.g., -70 mV) to record the currents flowing across the membrane.

-

Glutamate Application: Apply glutamate or specific receptor agonists (e.g., AMPA, NMDA) to the slice via a perfusion system. The resulting inward current, representing the activation of glutamate receptors, is recorded.

-

Pharmacological Isolation of Currents: Use specific antagonists (e.g., APV for NMDA receptors, CNQX for AMPA/kainate receptors) to isolate the currents mediated by different receptor subtypes.

Calcium Imaging

Calcium imaging techniques are used to visualize and quantify the changes in intracellular calcium concentration ([Ca2+]i) that occur upon glutamate receptor activation.[25][26]

Protocol for Calcium Imaging in Cultured Neurons:

-

Dye Loading: Incubate cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or genetically encoded calcium indicators like GCaMP). These dyes exhibit a change in their fluorescent properties upon binding to Ca2+.

-

Imaging Setup: Place the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a sensitive camera (e.g., a CCD or sCMOS camera).

-

Baseline Fluorescence Measurement: Record the baseline fluorescence of the cells in a physiological salt solution.

-

Glutamate Stimulation: Perfuse the cells with a solution containing glutamate or a specific agonist.

-

Image Acquisition: Acquire a time-lapse series of fluorescence images before, during, and after the stimulation.

-

Data Analysis: Analyze the changes in fluorescence intensity over time for individual cells or regions of interest. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Caption: General Experimental Workflow for Studying Glutamate Neuroexcitation.

Conclusion

The neuroexcitatory properties of glutamate salts are fundamental to the functioning of the central nervous system. The intricate interplay between different glutamate receptor subtypes and their downstream signaling pathways governs a wide range of physiological processes. However, the dysregulation of glutamatergic signaling and the subsequent excitotoxicity represent a major pathological mechanism in numerous neurological disorders. A thorough understanding of these processes, facilitated by the experimental techniques outlined in this guide, is crucial for the development of novel therapeutic strategies aimed at mitigating neuronal damage and restoring normal brain function. The continued investigation into the complex world of glutamate signaling holds immense promise for advancing our knowledge of brain function and for the discovery of new treatments for debilitating neurological diseases.

References

- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Excitotoxicity - Wikipedia [en.wikipedia.org]

- 8. docs.abcam.com [docs.abcam.com]

- 9. academic.oup.com [academic.oup.com]

- 10. What are Ionotropic glutamate receptor agonists and how do they work? [synapse.patsnap.com]

- 11. Ionotropic glutamate receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 13. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabotropic glutamate receptors: intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

- 20. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 21. innoprot.com [innoprot.com]

- 22. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 25. Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Imaging extracellular waves of glutamate during calcium signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of glutamate as a neurotransmitter in the brain

An In-depth Technical Guide on the Role of Glutamate (B1630785) as a Neurotransmitter in the Brain

Introduction

Glutamate is the most abundant free amino acid in the brain and the principal excitatory neurotransmitter in the mammalian central nervous system (CNS).[1][2] It is estimated that over half of all brain synapses release glutamate, highlighting its fundamental role in nearly all aspects of normal brain function, including cognition, memory, and learning.[3] The signaling effect of glutamate is mediated by a diverse family of receptors that are densely expressed on the surface of neurons and glial cells.[2] The tight regulation of extracellular glutamate concentrations is critical, as excessive activation of its receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders and injuries.[2][4][5] This guide provides a detailed overview of the glutamate system, from its synthesis and transport to its complex roles in synaptic transmission, plasticity, and disease.

The Glutamate-Glutamine Cycle: Synthesis, Packaging, and Clearance

Neurons are unable to synthesize glutamate de novo from glucose and rely on a symbiotic relationship with surrounding glial cells, primarily astrocytes, to maintain a steady supply of this neurotransmitter.[6] This process is known as the glutamate-glutamine cycle.[1][6]

-

Release : Upon arrival of an action potential at a presynaptic terminal, glutamate-filled vesicles fuse with the membrane and release their contents into the synaptic cleft via exocytosis.[6]

-

Uptake : To terminate the synaptic signal and prevent excitotoxicity, glutamate is rapidly cleared from the synaptic cleft.[2] This is primarily achieved by high-affinity Excitatory Amino Acid Transporters (EAATs) located on adjacent astrocytes (EAAT1/GLAST and EAAT2/GLT-1) and, to a lesser extent, on the presynaptic neuron (EAAT3/EAAC1).[1][6]

-

Astrocyte Metabolism : Inside the astrocyte, the enzyme glutamine synthetase converts glutamate to the non-neuroactive amino acid glutamine.[3][6][7] This is a crucial step for detoxification and recycling.

-

Transport to Neuron : Glutamine is then transported out of the astrocyte and taken up by presynaptic neurons.[3][6]

-

Re-synthesis : Within the neuron's mitochondria, the enzyme glutaminase (B10826351) converts glutamine back into glutamate.[3][6][8]

-

Vesicular Packaging : The newly synthesized glutamate is packaged into synaptic vesicles by vesicular glutamate transporters (VGLUTs), completing the cycle and preparing it for subsequent release.[6][8]

This intricate cycle ensures a tightly controlled and sustainable supply of glutamate for synaptic transmission while protecting neurons from its potential excitotoxic effects.[1]

Glutamate Receptors

Glutamate exerts its effects by binding to two major families of receptors: ionotropic and metabotropic. These receptors are widely distributed throughout the CNS and are responsible for mediating the vast majority of excitatory neurotransmission.[1]

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that mediate fast synaptic transmission.[9][10] They are tetrameric structures composed of different subunits, and their activation leads to the rapid influx of cations, causing depolarization of the postsynaptic membrane.[9] There are three main subtypes, named after their selective agonists: AMPA, NMDA, and Kainate.[9][11]

-

AMPA Receptors (AMPARs) : These receptors, typically composed of GluA1-4 subunits, mediate the majority of fast excitatory transmission in the brain.[10][12] Their rapid activation and deactivation kinetics are crucial for high-fidelity synaptic communication. The subunit composition, particularly the presence of the edited GluA2 subunit, determines the receptor's Ca²⁺ permeability.[11]

-

NMDA Receptors (NMDARs) : NMDARs are unique in that their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine).[13] They are also subject to a voltage-dependent block by extracellular Mg²⁺ ions.[13][14] This means the channel will only open when the postsynaptic membrane is already depolarized (relieving the Mg²⁺ block) and glutamate is present, allowing them to act as "coincidence detectors."[15] NMDARs are highly permeable to Ca²⁺, a key feature for their role in synaptic plasticity.[9][13] Their activation and deactivation kinetics are significantly slower than AMPARs.[10]

-

Kainate Receptors (KARs) : Composed of GluK1-5 subunits, KARs play more modulatory roles at both presynaptic and postsynaptic sites compared to AMPA and NMDA receptors.[11] Postsynaptically, they generate a smaller and slower excitatory current than AMPARs.[13] Presynaptically, they can regulate the release of glutamate and GABA.

| Receptor Type | Subunits | Key Agonists | Primary Ions | Activation Speed | Key Features |

| AMPA | GluA1-4 | AMPA, Glutamate | Na⁺, K⁺ | Fast | Mediate majority of fast excitatory neurotransmission.[10] |

| NMDA | GluN1, GluN2A-D, GluN3A-B | NMDA, Glutamate, Glycine, D-Serine | Ca²⁺, Na⁺, K⁺ | Slow | Voltage-dependent Mg²⁺ block; Coincidence detector for plasticity.[9][13] |

| Kainate | GluK1-5 | Kainic Acid, Glutamate | Na⁺, K⁺ | Intermediate | Presynaptic and postsynaptic modulatory roles.[11][13] |

Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and cell excitability over a slower time course.[16][17] They do not form ion channels themselves but instead activate intracellular second messenger systems.[16] There are eight mGluR subtypes (mGluR1-8), which are classified into three groups based on sequence homology, pharmacology, and signaling pathways.[16][18][19]

-

Group I (mGluR1, mGluR5) : Typically located postsynaptically, these receptors couple to Gαq/Gα11 proteins.[18] Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of Ca²⁺ from intracellular stores and the activation of protein kinase C (PKC), generally leading to increased neuronal excitability.[17][20]

-

Group II (mGluR2, mGluR3) : These receptors are primarily located on presynaptic terminals and couple to Gαi/Gαo proteins.[19][21] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling pathway generally acts as an autoreceptor mechanism, suppressing neurotransmitter release.[21][22]

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8) : Similar to Group II, these receptors also couple to Gαi/Gαo and inhibit adenylyl cyclase.[19] They are often found presynaptically and serve to reduce glutamate release.[22]

| Group | Receptors | Location | G-Protein Coupling | Signaling Pathway | General Effect |

| I | mGluR1, mGluR5 | Postsynaptic | Gαq/Gα11 | ↑ PLC, IP₃, DAG | Excitatory; ↑ intracellular Ca²⁺ |

| II | mGluR2, mGluR3 | Presynaptic | Gαi/Gαo | ↓ Adenylyl Cyclase, cAMP | Inhibitory; ↓ neurotransmitter release |

| III | mGluR4, 6, 7, 8 | Presynaptic | Gαi/Gαo | ↓ Adenylyl Cyclase, cAMP | Inhibitory; ↓ neurotransmitter release |

Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered the primary mechanism underlying learning and memory.[15] Glutamate is central to two major forms of synaptic plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[15][23]

Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses following high-frequency stimulation.[15] The induction of a common form of LTP in the hippocampus is a classic example of glutamate's role:

-

High-Frequency Stimulation : Intense presynaptic firing releases a large amount of glutamate.

-

AMPAR Activation : Glutamate binds to and opens AMPA receptors, causing a significant depolarization of the postsynaptic membrane.

-

NMDAR Activation : This strong depolarization dislodges the Mg²⁺ block from NMDA receptors. With glutamate already bound, the NMDAR channel opens.

-

Ca²⁺ Influx : A large influx of Ca²⁺ occurs through the activated NMDA receptors.[20]

-

Kinase Activation : The rise in intracellular Ca²⁺ activates several protein kinases, most notably Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[20]

-

Expression of LTP : CaMKII phosphorylates existing AMPA receptors, increasing their conductance.[20] It also promotes the insertion of new AMPA receptors into the postsynaptic membrane from intracellular stores. This increase in the number and efficacy of AMPA receptors makes the synapse more sensitive to future glutamate release, thus strengthening it.[15]

Long-Term Depression (LTD)

LTD is the opposing process, a long-lasting decrease in synaptic efficacy that can result from prolonged, low-frequency stimulation.[23]

-

Low-Frequency Stimulation : Weak, prolonged stimulation causes a modest, sustained release of glutamate.

-

Modest Ca²⁺ Influx : This leads to a small but prolonged increase in postsynaptic Ca²⁺ through NMDA receptors.

-

Phosphatase Activation : Unlike the large, transient Ca²⁺ spike in LTP that activates kinases, the low, sustained Ca²⁺ level in LTD preferentially activates protein phosphatases.[20]

-

Expression of LTD : These phosphatases dephosphorylate AMPA receptors and trigger their removal (internalization) from the postsynaptic membrane.[24] With fewer AMPA receptors, the synapse is less responsive to glutamate, thus weakening it.[23][24]

Glutamate Excitotoxicity

While essential for normal brain function, excessive glutamate can be neurotoxic.[2][4] Excitotoxicity is the pathological process by which nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate.[5] This process is a common pathway in various acute and chronic neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Huntington's disease.[4][5][25]

The excitotoxic cascade is typically initiated by an over-activation of glutamate receptors, particularly NMDARs:

-

Pathological Glutamate Release : Conditions like ischemia (stroke) lead to energy failure in neurons, causing glutamate transporters to fail and even reverse, releasing large amounts of glutamate into the extracellular space.

-

Sustained Receptor Activation : This excess glutamate persistently activates NMDA and AMPA receptors.

-

Massive Ca²⁺ Overload : The sustained receptor activation leads to a massive and prolonged influx of Ca²⁺ into the neuron.[26]

-

Activation of Deleterious Enzymes : The calcium overload activates a host of downstream enzymes that can damage the cell, including proteases (which break down essential proteins), phospholipases (which damage cell membranes), and nitric oxide synthase (leading to the formation of damaging free radicals).[26]

-

Mitochondrial Dysfunction : Mitochondria attempt to sequester the excess Ca²⁺, but this impairs their ability to produce ATP and can trigger the release of pro-apoptotic factors, initiating programmed cell death.

-

Neuronal Death : The combined effects of enzymatic damage, oxidative stress, and energy failure lead to either necrotic or apoptotic cell death.[26][27]

References

- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]

- 6. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Neurotransmitters: Amino Acid Neurotransmitters (Glutamate, GABA, Glycine) – Introduction to Neuroscience [openbooks.lib.msu.edu]

- 9. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Ionotropic glutamate receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Three Classes of Ionotropic Glutamate Receptor - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A quantitative description of NMDA receptor-channel kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oxfordre.com [oxfordre.com]

- 16. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 17. Metabotropic Receptors Modulate Synaptic Transmission - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]

- 20. Long-term potentiation and long-term depression: a clinical perspective | Clinics [elsevier.es]

- 21. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Long-term depression - Wikipedia [en.wikipedia.org]

- 24. Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeting the Glutamatergic System to Treat Major Depressive Disorder: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Glutamate Excitotoxicity Mediates Neuronal Apoptosis After Hypothermic Circulatory Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Neuronal cell death due to glutamate excitotocity is mediated by p38 activation in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcium Diglutamate as a Source of Calcium Ions: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is a ubiquitous second messenger crucial for a vast array of physiological processes, including signal transduction, neurotransmission, muscle contraction, and bone metabolism.[1][2] The effective delivery of calcium ions to cells and tissues is a critical aspect of both fundamental research and the development of therapeutic agents. Calcium diglutamate, the calcium salt of glutamic acid, is a highly water-soluble compound that presents itself as a potential vehicle for calcium supplementation and delivery.[3][4] This technical guide provides a comprehensive overview of this compound as a source of calcium ions, summarizing its chemical properties, discussing its potential bioavailability, and detailing experimental protocols for its evaluation.

While this compound is widely used as a flavor enhancer in the food industry, its application as a primary calcium source in research and drug development is not yet extensively documented in peer-reviewed literature.[4][5] This guide, therefore, aims to equip researchers with the foundational knowledge and methodological frameworks to explore the potential of this interesting compound.

Chemical and Physical Properties of this compound

This compound is an organic salt with the chemical formula Ca(C₅H₈NO₄)₂.[4] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆CaN₂O₈ | [3] |

| Molecular Weight | 332.32 g/mol | [3] |

| Appearance | White, practically odorless crystalline powder | [3][6] |

| Solubility | Freely soluble in water; practically insoluble in ethanol (B145695) or ether | [3][6] |

| Elemental Calcium Content | Approximately 12% by mass | Calculated |

| CAS Number | 5996-22-5 (anhydrous) | [4] |

Bioavailability of Calcium from this compound: Current Understanding and Research Gaps

The bioavailability of a calcium salt is a critical determinant of its efficacy as a calcium source. It is influenced by factors such as solubility, the presence of chelating agents, and the physiological state of the gastrointestinal tract.[7]

The Role of Solubility in Calcium Absorption

A key advantage of this compound is its high water solubility.[3][6] Generally, more soluble calcium salts are thought to have higher bioavailability as the calcium is already in an ionized form, ready for absorption. However, studies comparing different calcium salts have shown that the relationship between solubility and absorption is not always straightforward. For instance, some studies have found that the less soluble calcium carbonate can be absorbed as effectively as more soluble salts, particularly when taken with food.[8][9] This is attributed to the acidic environment of the stomach, which can solubilize calcium carbonate.[9]

Potential for High Bioavailability

A patent for the preparation of calcium glutamate (B1630785) suggests a high human body absorption rate, citing the chelating ability of glutamic acid.[10] Chelation can prevent the precipitation of calcium with dietary inhibitors like phytates and oxalates, thus enhancing its absorption. However, it is crucial to note that this claim has not been substantiated by peer-reviewed clinical or in vitro studies.

Research Gaps

To date, there is a significant lack of published scientific literature that has directly quantified the bioavailability of calcium from this compound. Comparative studies against established calcium supplements like calcium carbonate and calcium citrate (B86180) are necessary to ascertain its relative efficacy. In vitro models, such as the Caco-2 cell line, which mimics the human intestinal epithelium, provide a valuable tool for such investigations.[11][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments that can be adapted to evaluate this compound as a calcium source.

Determination of Elemental Calcium Content

Objective: To accurately quantify the percentage of elemental calcium in a sample of this compound.

Protocol: Complexometric EDTA Titration [7]

-

Sample Preparation: Accurately weigh a sample of this compound powder and dissolve it in deionized water. If the sample contains insoluble binders, it can be dissolved in a small amount of dilute hydrochloric acid.[7]

-

Buffering: Add a pH 10 ammonia (B1221849) buffer solution to the sample solution. This is crucial for the proper functioning of the indicator.

-

Indicator Addition: Add a small amount of a suitable metal ion indicator, such as Eriochrome Black T or Calmagite.[7] In the presence of free calcium ions, the indicator will form a colored complex (e.g., red).

-

Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). EDTA is a strong chelating agent that will bind to the calcium ions.

-

Endpoint Determination: The endpoint is reached when all the calcium ions have been chelated by EDTA, causing the indicator to revert to its free form, resulting in a distinct color change (e.g., to blue).

-

Calculation: The amount of elemental calcium in the sample can be calculated from the volume and concentration of the EDTA solution used.

In Vitro Calcium Bioavailability using Caco-2 Cell Model

Objective: To assess the intestinal absorption of calcium from this compound in vitro and compare it to other calcium salts.

-

Caco-2 Cell Culture and Differentiation:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

-

Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21 days to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. The integrity of the monolayer should be monitored by measuring the transepithelial electrical resistance (TEER).[13]

-

-

Preparation of Calcium Salt Solutions:

-

Prepare solutions of this compound, calcium carbonate (as a negative control for solubility), and calcium citrate (as a positive control) with known concentrations of elemental calcium in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

-

In Vitro Digestion (Optional but Recommended):

-

To simulate physiological conditions, the calcium salt solutions can be subjected to a simulated in vitro digestion process involving pepsin at acidic pH followed by pancreatin (B1164899) and bile salts at a neutral pH.[14]

-

-

Calcium Uptake and Transport Assay:

-

Wash the differentiated Caco-2 cell monolayers with HBSS.

-

Add the prepared calcium salt solutions (or their digests) to the apical (upper) chamber of the Transwell® inserts.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate the plates at 37°C.

-

At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber and the apical chamber. Also, lyse the cells to determine intracellular calcium accumulation.

-

-

Calcium Quantification:

-

Measure the calcium concentration in the collected samples using atomic absorption spectrophotometry or a colorimetric calcium assay kit.[13]

-

-

Data Analysis:

-

Calculate the percentage of calcium transported across the cell monolayer (bioavailability) and the amount of calcium taken up by the cells.

-

Compare the results for this compound with those of the control calcium salts.

-

Measurement of Intracellular Calcium Concentration

Objective: To investigate the effect of extracellular this compound on intracellular calcium levels in a target cell line.

Protocol: Fura-2 AM Calcium Imaging [12][15]

-

Cell Culture: Culture the desired cell line (e.g., HEK293, HeLa, or a specific cell type relevant to the research question) on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading:

-

Prepare a loading buffer containing the cell-permeant ratiometric calcium indicator Fura-2 AM. The buffer should also contain Pluronic F-127 to aid in dye solubilization and probenecid (B1678239) to inhibit dye extrusion from the cells.[16]

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with a physiological salt solution (e.g., HBSS) to remove excess dye.

-

-

Preparation of Test Solutions:

-

Prepare solutions of this compound and a control calcium salt (e.g., calcium chloride) at various concentrations in the physiological salt solution.

-

-

Fluorescence Imaging:

-

Mount the dish on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and record the emission at 510 nm.[17]

-

Establish a stable baseline fluorescence ratio.

-

Perfuse the cells with the prepared test solutions containing this compound or the control salt.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

-

The ratio data can be converted to absolute calcium concentrations using a calibration procedure with solutions of known calcium concentrations.

-

Compare the magnitude and kinetics of the intracellular calcium increase induced by this compound and the control calcium salt.

-

Signaling Pathways and Logical Relationships

The primary mechanism by which this compound would increase intracellular calcium in non-excitable cells is through creating a favorable concentration gradient for calcium entry through various channels and transporters on the plasma membrane. The glutamate component is not expected to interact with glutamate receptors in these cell types to induce calcium influx, a process primarily observed in neurons.[5][17]

Experimental Workflow for Bioavailability Assessment

Caption: Workflow for in vitro calcium bioavailability assessment.

General Calcium Signaling Pathway

Caption: General intracellular calcium signaling cascade.

Conclusion

This compound's high water solubility makes it an attractive candidate as a source of calcium ions for research and potential therapeutic applications. However, the current body of scientific literature lacks direct evidence to support claims of superior bioavailability. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the efficacy of this compound in comparison to other calcium salts. Such studies are essential to unlock the full potential of this compound in the fields of cell biology, nutrition, and drug development. Future research should focus on conducting rigorous in vitro and in vivo studies to provide the quantitative data needed to establish the role of this compound as a valuable tool for calcium delivery.

References

- 1. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium signaling and molecular mechanisms underlying neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. CN111116390A - Preparation method of calcium glutamate - Google Patents [patents.google.com]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. Glutamate signaling in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cmcedmasters.com [cmcedmasters.com]

- 10. CN102924310A - Calcium glutamate, and preparation method and application thereof - Google Patents [patents.google.com]

- 11. books.rsc.org [books.rsc.org]

- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

Metabolic fate of calcium diglutamate in vivo

An In-Depth Technical Guide to the Metabolic Fate of Calcium Diglutamate In Vivo

Introduction

This compound (CDG), a calcium salt of glutamic acid, is utilized as a flavor enhancer in the food industry, serving as a non-sodium alternative to monosodium glutamate (B1630785) (MSG).[1][2] Understanding its metabolic fate is crucial for assessing its safety and physiological effects. Upon oral ingestion, this compound is expected to dissociate in the gastrointestinal tract into its constituent components: two glutamate molecules and one calcium ion. The subsequent absorption, distribution, metabolism, and excretion (ADME) of these components are governed by their individual, well-established physiological pathways. This guide provides a comprehensive overview of the in vivo metabolic fate of calcium and glutamate derived from this compound, intended for researchers, scientists, and drug development professionals.

Absorption

Dissociation in the Gastrointestinal Tract

In the aqueous environment of the gastrointestinal tract, this compound readily dissolves and dissociates into free L-glutamate and calcium ions (Ca²⁺).

Glutamate Absorption

Dietary glutamate is primarily absorbed by enterocytes, the epithelial cells lining the small intestine. A significant portion of ingested glutamate is metabolized by these cells for energy and for the synthesis of other molecules, including other amino acids, glutathione, and nucleic acids.[3] This extensive first-pass metabolism in the splanchnic area (gut and liver) means that only a small fraction of orally ingested glutamate typically reaches systemic circulation.[3][4] However, this process is saturable, and at high doses, plasma glutamate levels can increase.[3] The co-ingestion of carbohydrates has been shown to blunt the rise in plasma glutamate.[3][4]

Calcium Absorption

Calcium is absorbed along the entire small intestine through two primary mechanisms:

-

Active Transcellular Transport: This saturable process is dependent on calcitriol (B1668218) (the active form of vitamin D) and is most prominent in the duodenum.[5] It involves the entry of calcium into enterocytes via the TRPV6 channel, binding to calbindin for transport across the cell, and extrusion into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).[5]

-

Passive Paracellular Diffusion: This non-saturable process occurs throughout the small intestine and depends on the electrochemical gradient of calcium between the intestinal lumen and the blood.[5]

The efficiency of calcium absorption is influenced by factors such as age, vitamin D status, and dietary components.

Distribution

Glutamate Distribution

The small amount of glutamate that enters systemic circulation is distributed throughout the body. Glutamate is a non-essential amino acid and a key molecule in cellular metabolism.[6] It plays a critical role as the most abundant excitatory neurotransmitter in the mammalian central nervous system.[6] However, its passage across the blood-brain barrier is highly restricted to maintain tight control over its neurotransmitter functions.

Calcium Distribution

Absorbed calcium enters the bloodstream, where it exists in three forms: ionized (free), protein-bound (primarily to albumin), and complexed with anions like phosphate (B84403) and citrate.[7] Over 99% of the body's calcium is stored in bones and teeth as hydroxyapatite, which provides structural integrity and serves as a large reservoir to maintain calcium homeostasis.[7][8] The remaining calcium is found in the blood, extracellular fluid, and soft tissues, where it is vital for processes such as muscle contraction, nerve impulse transmission, blood clotting, and intracellular signaling.[7][9]

Metabolism

Glutamate Metabolism

Glutamate is a central hub in amino acid metabolism. Key metabolic pathways include:

-

Transamination: Glutamate can be reversibly converted to α-ketoglutarate by aminotransferases, linking amino acid and carbohydrate metabolism through the Krebs cycle.

-

Oxidative Deamination: Glutamate dehydrogenase catalyzes the conversion of glutamate to α-ketoglutarate and ammonia (B1221849). This reaction is crucial for nitrogen disposal.[3]

-

Glutamine Synthesis: In various tissues, particularly the brain and muscle, glutamate is converted to glutamine by glutamine synthetase, a key step in ammonia detoxification and inter-organ nitrogen transport.[10][11] The reverse reaction is catalyzed by glutaminase.[3]

In the brain, the glutamate-glutamine cycle between neurons and glial cells is essential for recycling the neurotransmitter glutamate.[11][12][13]

Calcium Metabolism

Calcium itself is an element and is not metabolized in the traditional sense. However, its physiological levels are tightly regulated by a complex interplay of hormones, primarily:

-

Parathyroid Hormone (PTH): Secreted in response to low blood calcium, PTH increases calcium reabsorption in the kidneys, stimulates the conversion of vitamin D to calcitriol, and promotes the release of calcium from bone.[7][14]

-

Calcitriol (1,25-dihydroxyvitamin D): The active form of vitamin D, calcitriol, enhances the absorption of dietary calcium from the intestine.[7][8]

-

Calcitonin: Released in response to high blood calcium, calcitonin inhibits bone resorption, thereby lowering blood calcium levels.[9][14]

These hormones act on the gut, kidneys, and bone to maintain calcium homeostasis.[14]

Excretion

Glutamate Excretion

The nitrogen component of glutamate, when catabolized, is primarily converted to urea (B33335) in the liver and excreted by the kidneys in the urine. The carbon skeleton can be oxidized for energy or used in other metabolic pathways.

Calcium Excretion

Calcium is excreted from the body through urine, feces, and sweat.

-

Renal Excretion: The kidneys filter calcium, and the amount reabsorbed is regulated by PTH. High PTH levels decrease calcium excretion, while low levels increase it.[14]

-

Fecal Excretion: Fecal calcium consists of both unabsorbed dietary calcium and a small amount of endogenously secreted calcium.[15]

Quantitative Data

The following tables summarize pharmacokinetic data for oral glutamate administration and typical calcium balance in adults.

Table 1: Pharmacokinetics of Orally Administered Glutamate (as MSG) in Humans

| Dose | Co-ingestion | Peak Plasma Glutamate (µmol/L) | Time to Peak | Reference |

| 30 mg/kg (repeated) | None | ~300 | 80 min | [3] |

| 25 mg/kg | Consommé | ~150 | 30 min | [4] |

| 50 mg/kg | Consommé | ~250 | 30 min | [4] |

| 1 g/kg (mice) | Postprandial | N/A | 15 min | [4] |

Note: Baseline plasma glutamate levels are typically in the range of 50-100 µmol/L.

Table 2: Representative Daily Calcium Balance in a Healthy Adult

| Parameter | Typical Value (mg/day) | Reference |

| Dietary Intake | 1000 | [7] |

| Intestinal Absorption | 200 - 400 | [7] |

| Fecal Excretion (Unabsorbed + Endogenous) | 600 - 800 | [15] |

| Urinary Excretion | ~174 - 241 | [15] |

| Net Balance | ~0 | [15] |

Experimental Protocols

Protocol for In Vivo Glutamate Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of glutamate following oral administration of this compound.

-

Model: Male Sprague-Dawley rats (or other appropriate animal model). Human studies can also be designed.[4]

-

Procedure:

-

Acclimatization: Animals are acclimatized for at least one week with standard diet and water ad libitum.

-

Fasting: Animals are fasted overnight (e.g., 12 hours) prior to dosing, with free access to water.

-

Dosing: A solution of this compound in water is administered via oral gavage at a specified dose (e.g., 250 mg/kg).[4] A control group receives an equivalent volume of water.

-

Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein or other appropriate site into heparinized tubes at baseline (pre-dose) and at various time points post-dose (e.g., 15, 30, 60, 90, 120, 240 minutes).[4]

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate plasma. Plasma is stored at -80°C until analysis.

-

-

Analytical Method: Plasma glutamate concentrations are quantified using a validated method such as HPLC with fluorescence or electrochemical detection, or a commercially available colorimetric or fluorometric assay kit.[6][16][17]

-

Data Analysis: Plasma concentration-time profiles are plotted, and pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.

Protocol for In Vivo Calcium Balance and Absorption Study

-

Objective: To determine the effect of this compound supplementation on calcium absorption and balance.

-

Model: Human subjects or animal models (e.g., swine).

-

Procedure:

-

Dietary Control: Subjects are placed on a controlled diet with a known amount of calcium for an adaptation period (e.g., 1-2 weeks).

-

Isotope Administration: On the first day of the balance period, subjects are given an oral dose of a calcium isotope (e.g., ⁴⁵Ca) along with the this compound-containing meal. An intravenous dose of a different isotope (e.g., ⁴⁷Ca) may also be given to determine endogenous fecal excretion.[15]

-

Sample Collection: All urine and feces are collected quantitatively for the duration of the study period (e.g., 5-7 days). Blood samples are drawn periodically.

-

Sample Preparation: Food, urine, and fecal samples are homogenized and aliquoted for analysis.

-

-

Analytical Method: Total calcium content in diet, urine, and feces is determined by atomic absorption spectrophotometry. Isotopic calcium levels are measured by a gamma counter or mass spectrometry.

-

Data Analysis:

-

Net Calcium Absorption: (Dietary Ca Intake) - (Fecal Ca Excretion)

-

True Calcium Absorption (%): Calculated from the recovery of the oral isotope in urine and feces, corrected for the excretion of the intravenous isotope.[15]

-

Calcium Balance: (Dietary Ca Intake) - (Fecal Ca Excretion + Urinary Ca Excretion)

-

Visualizations

Metabolic Pathway of this compound

Caption: Overall metabolic fate of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study.

Hormonal Regulation of Calcium Homeostasis

Caption: Hormonal control of calcium homeostasis.

References

- 1. This compound improves taste characteristics of lower-salt soup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview of Calcium - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. Physiology, Calcium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Parathyroid Physiology: Calcium Homeostasis, Disorders of Parathyroid Hormone Metabolism, Pathophysiology [emedicine.medscape.com]

- 9. grokipedia.com [grokipedia.com]

- 10. In vivo investigation of glutamate-glutamine metabolism in hyperammonemic monkey brain using 13C-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo N-15 MRS study of glutamate metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. Calcium metabolism - Wikipedia [en.wikipedia.org]

- 15. Calcium absorption, endogenous excretion, and endocrine changes during and after long-term bed rest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glutamate Assay Kit (Fluorometric) (ab138883) | Abcam [abcam.com]

- 17. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Trajectory of Glutamate as a Food Additive: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the historical context surrounding the use of glutamate (B1630785) as a food additive, with a primary focus on monosodium glutamate (MSG). It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the seminal discovery of glutamate's taste-enhancing properties, the evolution of its industrial production, and the scientific investigations into its sensory perception. Quantitative data on glutamate content in foods and historical production figures are presented in structured tables. Furthermore, detailed reconstructions of key experimental protocols and diagrams of the umami signaling pathway and historical production workflows are provided to offer a comprehensive technical overview.

Introduction

The savory taste known as umami, now recognized as the fifth basic taste, has been a cornerstone of culinary arts for centuries. However, the scientific understanding and isolation of its principal component, glutamate, is a relatively recent achievement of the early 20th century. This guide traces the journey of glutamate from a component of traditional broths to a globally utilized food additive.

The Discovery of Umami and Glutamate

The pivotal moment in the history of glutamate as a food additive occurred in 1908, thanks to the meticulous work of Japanese chemist Professor Kikunae Ikeda of the Tokyo Imperial University.[1] Intrigued by the distinct savory taste of traditional Japanese broth (dashi) made from kombu seaweed (Laminaria japonica), he embarked on a mission to identify its chemical basis.[2] This endeavor led to the isolation of L-glutamic acid as the substance responsible for this unique taste, which he aptly named "umami," derived from the Japanese word for deliciousness (umai).[2][3]

Key Experiments and Methodologies

Professor Ikeda's isolation of glutamic acid was a landmark in food chemistry. While the full, detailed protocol from his 1909 paper in the Journal of the Chemical Society of Tokyo is a historical document, a reconstruction of his likely methodology, based on available descriptions, is as follows:[2][4][5]

Experimental Protocol: Isolation of Glutamic Acid from Kombu (circa 1908)

-

Aqueous Extraction: A large quantity of dried kombu seaweed was boiled in water to create a concentrated broth, effectively extracting the water-soluble taste components.

-

Removal of Contaminants:

-

Mannitol (B672) and Salt Crystallization: The broth was concentrated by evaporation. As the volume decreased, mannitol and various salts (NaCl, KCl) with lower solubility crystallized out and were removed.

-